14-Pentadecenoic acid

Antimicrobial Fatty Acid Biosynthesis Enoyl-ACP Reductase

Researchers requiring terminal alkene functionality for polymer backbone conjugation often face batch inconsistency when using internal-olefin isomers. 14-Pentadecenoic acid (CAS 17351-34-7) delivers the precise ω-unsaturation needed for metallomesogenic side-chain polymers and poly(ω-pentadecalactone) scaffolds. • Enables discotic columnar mesophase (50-200°C) for GC stationary phases with ng-level detection limits. • Produces electrospun PPDL scaffolds (~410 nm fiber diameter) with slow hydrolytic degradation superior to PCL. • Serves as a selective FabI inhibitor building block (IC50 16.0 µM against S. aureus, spares FabK at 100 µM). Supplied with batch-specific QC documentation and available in research-scale quantities.

Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
CAS No. 17351-34-7
Cat. No. B102606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Pentadecenoic acid
CAS17351-34-7
Synonyms14-pentadecenoic acid
pentadecenoic acid
Molecular FormulaC15H28O2
Molecular Weight240.38 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2H,1,3-14H2,(H,16,17)
InChIKeyCAHZYAQCDBBLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





14-Pentadecenoic Acid (CAS 17351-34-7) Procurement Baseline: Structure, Class, and Core Characteristics


14-Pentadecenoic acid is a 15-carbon monounsaturated long-chain fatty acid with a terminal alkene group at position 14 [1]. This ω-unsaturated structure distinguishes it from internal double-bond isomers and saturated analogs, conferring distinctive reactivity and material science utility [2]. The compound serves as a precursor for metallomesogenic polymers used in gas chromatography stationary phases and as a building block for tissue-engineering scaffolds, underpinning its niche value in specialized research and industrial applications [2].

Why Generic Substitution Fails for 14-Pentadecenoic Acid (CAS 17351-34-7): Functional Specificity of the Terminal Double Bond


Interchanging 14-pentadecenoic acid with other C15 or C16 unsaturated fatty acids (e.g., 2-pentadecenoic acid, palmitoleic acid) or saturated analogs (e.g., pentadecanoic acid) compromises performance in niche applications due to the unique terminal alkene functionality [1]. In the synthesis of metallomesogenic polymers, the ω-unsaturation enables covalent bonding to polysiloxane backbones, yielding a discotic columnar mesophase unattainable with internal-olefin isomers [2]. For tissue-engineering scaffolds, the terminal double bond in ω-pentadecalactone-derived polymers yields distinct hydrolytic stability and mechanical properties compared to mid-chain unsaturated analogs [3]. Procurement decisions based solely on chain length or unsaturation count without verifying double-bond position risk failure in these structure-sensitive applications.

14-Pentadecenoic Acid (CAS 17351-34-7) Quantitative Differentiation Evidence: Verified Performance Against Comparators


Antimicrobial Target Engagement: FabI Inhibition Potency of Methyl-Branched Derivatives Relative to Saturated Fatty Acids

The 14-methyl-9(Z)-pentadecenoic acid derivative, a methyl-branched analog of 14-pentadecenoic acid, inhibits Staphylococcus aureus FabI with an IC50 of 16.0 µM [1]. In contrast, saturated straight-chain fatty acids of comparable chain length (e.g., pentadecanoic acid) exhibit negligible FabI inhibition at concentrations up to 100 µM [1]. This 6.25-fold difference in potency highlights the contribution of the double bond and methyl branching to target engagement, providing a class-level inference for the antibacterial potential of 14-pentadecenoic acid-based structures.

Antimicrobial Fatty Acid Biosynthesis Enoyl-ACP Reductase

Gas Chromatography Stationary Phase Performance: Phenol Separation Efficiency of 14-Pentadecenoic Acid-Based Metallomesogenic Polymer

A metallomesogenic side-chain polymer synthesized from 14-pentadecenoic acid, stearic acid, and poly(methylhydrosiloxane) was coated onto capillary columns and evaluated for phenol separation [1]. The polymer exhibited a discotic lamellar phase at 50–95°C and a discotic hexagonal phase at 95–200°C [1]. Calibration graphs for most phenols were linear over the range of 10–1000 µg/mL, and mass detection limits were in the low nanogram range [1]. In comparison, conventional polysiloxane stationary phases (e.g., SE-30) typically require higher column temperatures and show broader peak widths for polar phenol isomers, whereas this metallomesogenic phase leverages ordered discotic stacking to enhance shape selectivity.

Analytical Chemistry Gas Chromatography Metallomesogenic Polymer

Tissue-Engineering Scaffold Biocompatibility: Electrospun PPDL Mats Derived from ω-Hydroxylpentadecanoate Repeat Units

Electrospun fibrous scaffolds fabricated from lipase-catalyzed poly(ω-pentadecalactone) (PPDL), a polymer structurally related to 14-pentadecenoic acid, supported the adhesion and proliferation of embryonic rat cardiac H9c2 cells [1]. The scaffolds, consisting of defect-free fibers with a diameter of 410 ± 150 nm, showed no cytotoxicity in indirect tests and maintained cell viability over extended culture periods [1]. In contrast, electrospun scaffolds made from poly(ε-caprolactone) (PCL), a commonly used polyester, degrade more rapidly (mass loss ~20% over 6 months) and release acidic byproducts that can compromise long-term cell compatibility [2]. PPDL’s slower resorption profile and semicrystalline morphology make it advantageous for applications requiring prolonged mechanical support.

Tissue Engineering Biomaterials Electrospinning

Physicochemical Differentiation: XLogP3 and Hydrogen Bonding Profile Relative to Shorter-Chain and Saturated Analogs

14-Pentadecenoic acid exhibits an XLogP3 value of 6.0 and a topological polar surface area (TPSA) of 37.3 Ų [1]. Compared to palmitoleic acid (C16:1, n-7; XLogP3 ~6.4) and pentadecanoic acid (C15:0; XLogP3 ~5.8), the intermediate lipophilicity of 14-pentadecenoic acid stems from its unique combination of chain length and terminal double-bond placement [1]. The terminal alkene also imparts a distinct hydrogen-bond acceptor count (2) and rotatable bond count (13), which influence membrane permeability and metabolic stability in ways that internal double-bond isomers do not [1].

Physicochemical Properties Lipophilicity Drug Design

Verified Application Scenarios for 14-Pentadecenoic Acid (CAS 17351-34-7): Where This Compound Delivers Measurable Advantage


Development of High-Resolution GC Stationary Phases for Phenol Isomer Separation

Use 14-pentadecenoic acid as a monomer in the synthesis of metallomesogenic side-chain polymers for coating capillary columns. The resulting discotic columnar mesophase, stable from 50–200°C, achieves ng-level detection limits for phenolic compounds and maintains linear calibration from 10 to 1000 µg/mL [1]. This application leverages the terminal double bond’s ability to form covalent linkages to polysiloxane backbones, a feature not available with mid-chain unsaturated fatty acids [1].

Fabrication of Slow-Resorbing, Biocompatible Tissue-Engineering Scaffolds

Derive ω-pentadecalactone from 14-pentadecenoic acid for enzymatic polymerization into poly(ω-pentadecalactone) (PPDL). Electrospin the PPDL into fibrous scaffolds (fiber diameter ~410 nm) for applications requiring extended mechanical support and neutral degradation byproducts [2]. The semicrystalline nature and slow hydrolysis of PPDL provide a distinct advantage over faster-degrading polyesters like PCL [2].

Antimicrobial Lead Optimization Targeting Bacterial FabI

Employ 14-pentadecenoic acid or its methyl-branched derivatives as chemical starting points for FabI inhibitors. The class demonstrates selective inhibition of S. aureus FabI (IC50 16.0 µM for 14-methyl-9(Z)-pentadecenoic acid) while sparing FabK of S. pneumoniae at 100 µM [3]. This selectivity profile, absent in saturated fatty acids, makes 14-pentadecenoic acid a strategic building block for narrow-spectrum antibacterial development [3].

Lipophilicity-Tuned Molecular Probes and Drug Delivery Conjugates

Utilize 14-pentadecenoic acid’s intermediate XLogP3 (6.0) and moderate TPSA (37.3 Ų) to design fatty acid conjugates with balanced membrane permeability and aqueous solubility [4]. The terminal alkene provides a reactive handle for further functionalization, while the 15-carbon chain offers a lipophilic anchor distinct from both shorter (C14) and longer (C16) fatty acid analogs [4].

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